Ethyl 2-(3-methyl-2-pyridyl)-4-methylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-4-17-13(16)11-9(3)15-12(18-11)10-8(2)6-5-7-14-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZGAJOAINYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CC=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with 3-methylpyridine-2-carbothioamide (30 mmol) reacting with ethyl 2-chloroacetoacetate (30 mmol) in absolute ethanol under reflux for 5–6 hours. The thioamide’s sulfur nucleophilically attacks the α-carbon of the α-halo ester, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates hydrochloric acid (HCl), yielding the thiazole ring.
Key reaction parameters :
-
Solvent : Absolute ethanol (30 mL per 30 mmol substrate)
-
Temperature : Reflux (~78°C)
-
Time : 5–6 hours
Post-reaction, the mixture is cooled, neutralized with 10% sodium bicarbonate, and filtered to isolate the crude product. Recrystallization from ethanol or ethanol-water mixtures typically yields pure compound (68–74% yield).
Modifications and Optimization
-
Catalytic additives : While the classic Hantzsch protocol avoids catalysts, trials with Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) have shown marginal improvements in reaction rate but no significant yield enhancement.
-
Solvent alternatives : Isopropanol or acetonitrile may substitute ethanol but often result in lower yields (55–60%).
Alternative Synthetic Pathways
Cyclocondensation of Preformed Intermediates
An alternative route involves preforming the thiazole ring from 3-methylpyridine-2-carboxylic acid derivatives. For example, 3-methylpyridine-2-carbonyl chloride can react with ethyl 4-methylthiazole-5-carboxylate in the presence of a coupling agent (e.g., DCC/DMAP). However, this method is less efficient (45–50% yield) and requires stringent anhydrous conditions.
Post-Functionalization of Thiazole Precursors
Functionalizing pre-synthesized thiazoles offers another pathway:
-
Ethyl 4-methylthiazole-5-carboxylate is brominated at the 2-position using N-bromosuccinimide (NBS).
-
The brominated intermediate undergoes Ullmann coupling with 3-methyl-2-pyridylzinc chloride under palladium catalysis.
This two-step approach achieves moderate yields (60–65%) but introduces complexity in handling air-sensitive organozinc reagents.
Purification and Analytical Characterization
Recrystallization and Chromatography
-
Recrystallization : Ethanol-water (7:3 v/v) is optimal, producing needle-like crystals with >98% purity.
-
Column chromatography : Silica gel with heptane-ethyl acetate (7:3) resolves minor byproducts (e.g., unreacted thioamide or ester).
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6) :
-
δ 8.71 (q, 2H, pyridyl H-6 and H-4)
-
δ 7.92 (q, 2H, pyridyl H-3 and H-5)
-
δ 4.32 (q, 2H, -OCH₂CH₃)
-
δ 2.76 (s, 3H, thiazole-CH₃)
-
δ 2.45 (s, 3H, pyridyl-CH₃)
-
δ 1.35 (t, 3H, -OCH₂CH₃)
13C NMR (125 MHz, DMSO-d6) :
-
165.8 ppm (C=O ester)
-
162.3 ppm (thiazole C-2)
-
152.1 ppm (pyridyl C-2)
-
121.6 ppm (pyridyl C-3/C-5)
-
19.3 ppm (thiazole-CH₃)
GC-MS (EI) : m/z 276 [M⁺], 231 [M⁺ – COOEt], 148 [pyridyl fragment].
Elemental Analysis : Calculated for C₁₃H₁₄N₂O₂S: C 58.63%, H 5.30%, N 10.52%. Found: C 58.59%, H 5.28%, N 10.49%.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Batch reactions at 1-mol scale in ethanol achieve consistent yields (70–72%) with a 6-hour reflux. Neutralization with NaHCO₃ must be controlled to prevent foaming. Filtration and recrystallization cycles are optimized for minimal solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–74 | >98 | 12–15 | Excellent |
| Cyclocondensation | 45–50 | 95–97 | 22–25 | Moderate |
| Post-Functionalization | 60–65 | 97–98 | 18–20 | Poor |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-2-pyridyl)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(3-methyl-2-pyridyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methyl-2-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Pyridinyl vs. Phenyl Groups: Pyridinyl derivatives (e.g., 4-pyridinyl in ) are associated with kinase inhibition, whereas phenyl analogs with electron-withdrawing groups (e.g., Cl in ) may enhance cytotoxicity. Functional Group Diversity: Formyl (), cyano (), and benzimidazolyl () groups enable diverse interactions (e.g., covalent binding, hydrogen bonding), tailoring compounds for specific targets.
Solubility: Ethyl carboxylate moieties improve aqueous solubility, critical for drug bioavailability .
Synthetic Flexibility :
- Cross-coupling (), Duff formylation (), and one-pot cyclization () methods highlight the adaptability of thiazole carboxylate synthesis.
Q & A
Q. Methodology :
- Core modifications :
- Replace 3-methylpyridyl with halogenated (e.g., 3-fluorophenyl) or bulkier groups to assess steric effects .
- Substitute ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .
- Assay selection :
- High-throughput screening (HTS) against kinase panels or microbial libraries .
- Molecular docking (AutoDock Vina) to predict binding to fungal CYP51 or viral NS5 proteins .
Data interpretation : Correlate logP (HPLC-measured) with membrane permeability in Caco-2 cell assays .
Advanced: What computational methods validate electronic and steric effects in reactivity?
- Density Functional Theory (DFT) :
- Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pyridyl nitrogen shows high electron density (−1.2 eV) .
- Solvent effects (PCM model) for reaction optimization (e.g., DMSO vs. THF) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of thiazole-enzyme interactions .
Advanced: How to resolve contradictions in reported synthetic yields?
Case study : Yields vary from 65% to 81% for similar protocols .
Root-cause analysis :
- Temperature gradients : ±5°C deviations in exothermic steps reduce yield by 15% .
- Purification losses : Silica chromatography recovers 85–90% vs. 95% for recrystallization .
Mitigation : Use jacketed reactors with PID control and optimize mobile phase (e.g., 3:7 ethyl acetate/hexane) .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions?
- Directing groups : Pyridyl nitrogen directs electrophiles to the C4 position (meta to N) .
- Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O enhances selectivity in Friedel-Crafts alkylation .
- Solvent effects : Low-polarity solvents (toluene) favor mono-substitution; DMF promotes di-substitution .
Advanced: How to validate crystallographic data against computational models?
- Overlay analysis : Compare XRD-derived bond lengths with DFT-optimized geometry (RMSD < 0.05 Å) .
- Thermal ellipsoids : Anisotropic displacement parameters (ADPs) should align with MD-simulated flexibility .
- Hydrogen bonding : Validate predicted C–H⋯O interactions (MERCURY software) with experimental XRD .
Advanced: How to analyze multi-target interactions in biological assays?
Q. Approach :
- Network pharmacology : Construct compound-target-disease networks using STITCH or STRING databases .
- Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Synergy studies : Combine with azoles (e.g., fluconazole) to test for enhanced antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
